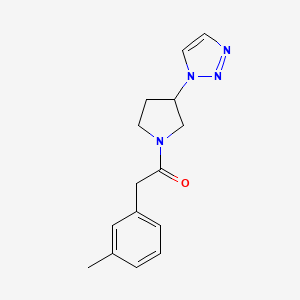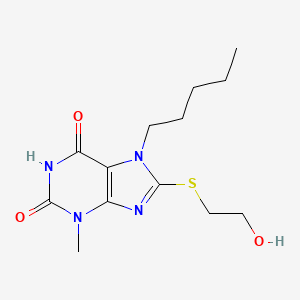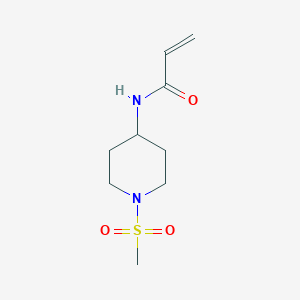
Methyl 3-(2-nitrophenyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-nitrophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H7NO4. It is characterized by the presence of a nitrophenyl group attached to a prop-2-ynoate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(2-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 2-nitrobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(2-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: Methyl 3-(2-aminophenyl)prop-2-ynoate.
Substitution: Methyl 3-(2-nitrophenyl)prop-2-ynylamine or methyl 3-(2-nitrophenyl)prop-2-ynyl alcohol.
Oxidation: Methyl 3-(2-nitrophenyl)prop-2-ynoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(2-nitrophenyl)prop-2-ynoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolic pathways and toxicity of nitroaromatic substances.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-(2-nitrophenyl)prop-2-ynoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which may further participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(3-nitrophenyl)prop-2-ynoate
- Methyl 3-(4-nitrophenyl)prop-2-ynoate
- Ethyl 3-(2-nitrophenyl)prop-2-ynoate
Comparison: Methyl 3-(2-nitrophenyl)prop-2-ynoate is unique due to the position of the nitro group on the phenyl ring. This positional isomerism can influence the reactivity and properties of the compound. For example, the ortho-nitro group in this compound may lead to different steric and electronic effects compared to the meta- or para-nitro groups in its analogs. These differences can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
IUPAC Name |
methyl 3-(2-nitrophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVLGPQKILSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)

![5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2933648.png)



![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
